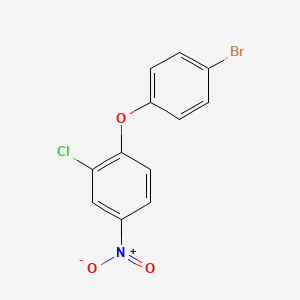

1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene

Description

Contextualization of Halogenated and Nitro-Substituted Aromatic Ethers

The introduction of halogen atoms and nitro groups onto the aromatic rings of diphenyl ethers imparts unique reactivity and functionality. Halogens (F, Cl, Br, I) serve as versatile synthetic handles, participating in a variety of cross-coupling reactions and acting as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org

The nitro group (–NO₂) is a powerful electron-withdrawing group. numberanalytics.comnih.gov This property deactivates the aromatic ring towards electrophilic substitution but critically activates it for nucleophilic substitution, particularly when positioned ortho or para to a leaving group. wikipedia.orglibretexts.orgnumberanalytics.com In SNAr reactions, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the displacement of a leaving group by a nucleophile. wikipedia.orgyoutube.com This activation is fundamental to the synthesis of many complex substituted aromatic compounds.

The Significance of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene as a Model Compound and Synthetic Precursor

This compound is a polysubstituted diphenyl ether that serves as an excellent model compound for studying the principles of nucleophilic aromatic substitution. Its synthesis directly illustrates the activating effect of a para-nitro group on a chloro substituent. The molecule features distinct functional groups across its structure: a nitro group, a chloro group, and a bromo group, each offering a site for subsequent, selective chemical transformations.

As a synthetic precursor, this compound is highly versatile. The nitro group can be readily reduced to an amine, a key functional group for the synthesis of dyes, pharmaceuticals, and polymers. numberanalytics.com The halogen substituents can be utilized in various metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This multi-functional nature makes it a valuable intermediate for building more complex molecular architectures, such as phenoxazines, which are accessible through intramolecular cyclization pathways following the reduction of the nitro group. nih.govsemanticscholar.org

Scope and Objectives of the Research Compendium on this compound

This article aims to provide a focused scientific overview of this compound. The primary objectives are to:

Detail the synthetic route to the compound via nucleophilic aromatic substitution.

Present its key physicochemical properties in a structured format.

Discuss its reactivity and potential as a versatile precursor in organic synthesis based on the established chemistry of its functional groups.

The content is based on foundational principles of organic chemistry and data from chemical suppliers and databases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

355808-90-1 |

|---|---|

Molecular Formula |

C12H7BrClNO3 |

Molecular Weight |

328.54 g/mol |

IUPAC Name |

1-(4-bromophenoxy)-2-chloro-4-nitrobenzene |

InChI |

InChI=1S/C12H7BrClNO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H |

InChI Key |

OJCPNNLSNDNXLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br |

Origin of Product |

United States |

Synthesis and Properties

The primary route for the preparation of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is through a nucleophilic aromatic substitution (SNAr) reaction. This specific synthesis involves the reaction of 1-bromo-2-chloro-4-nitrobenzene (B1328927) with 4-bromophenol (B116583).

In this reaction, the nitro group at the para position of the 1-bromo-2-chloro-4-nitrobenzene ring strongly activates the chlorine atom at the ortho position for nucleophilic attack. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base, which deprotonates the 4-bromophenol to form the more nucleophilic 4-bromophenoxide. The phenoxide then displaces the chloride ion to form the diaryl ether product. This transformation is a classic example of an addition-elimination mechanism, proceeding through a stabilized Meisenheimer intermediate. wikipedia.orgnumberanalytics.com

Physicochemical Properties

Below are the compiled properties for the target compound and its likely precursors.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 355808-90-1 sigmaaldrich.com |

| Molecular Formula | C₁₂H₇BrClNO₃ sigmaaldrich.com |

| Molecular Weight | 328.55 g/mol |

Table 2: Properties of Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point |

|---|---|---|---|---|

| 1-Bromo-2-chloro-4-nitrobenzene | 29682-39-1 nih.govthermofisher.com | C₆H₃BrClNO₂ nih.gov | 236.45 g/mol nih.gov | 57.0-64.0 °C thermofisher.com |

| 4-Bromophenol | 106-41-2 | C₆H₅BrO | 173.01 g/mol | 63-66 °C |

Detailed Research Findings: Reactivity and Synthetic Utility

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group (–NH₂) using a variety of standard reagents, such as catalytic hydrogenation (H₂/Pd/C) or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation yields 2-amino-1-(4-bromophenoxy)-4-chlorobenzene, a trifunctional molecule with amine, ether, and halo-aromatic moieties. The resulting amino group can then be used in a wide array of subsequent reactions, including diazotization, acylation, and alkylation.

Further Nucleophilic Aromatic Substitution

The newly formed amino group in the reduced product can participate in intramolecular cyclization reactions. For example, heating the aminodiaryl ether could potentially lead to an intramolecular nucleophilic substitution of the second halogen, forming a phenoxazine (B87303) ring system. nih.gov Phenoxazines are an important class of heterocyclic compounds with applications in dyes and as scaffolds in medicinal chemistry. nih.govresearchgate.net

Cross-Coupling Reactions

The bromo-substituent on the phenoxy ring provides another site for synthetic elaboration. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to form new carbon-carbon bonds. This allows for the attachment of diverse alkyl, alkenyl, or aryl groups, further expanding the molecular complexity and diversity of potential products derived from the initial this compound scaffold.

Established Synthetic Routes to this compound

The formation of the ether bond in this compound can be approached through two principal disconnection strategies, both of which are well-established in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr mechanism is a powerful tool for the synthesis of diaryl ethers, particularly when the aromatic ring targeted for substitution is rendered electron-deficient by the presence of strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Phenate-Mediated SNAr Reactions with Halonitrobenzenes

A primary and highly effective method for synthesizing this compound involves the reaction of a 4-bromophenate salt with an appropriately substituted dihalonitrobenzene. The most logical precursor for this transformation is 1,2-dichloro-4-nitrobenzene. In this process, the 4-bromophenol (B116583) is first deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to generate the more nucleophilic 4-bromophenate anion. This anion then attacks the electron-deficient aromatic ring of 1,2-dichloro-4-nitrobenzene, leading to the displacement of one of the chloride ions.

The general reaction is as follows:

4-Bromophenol + Base → Potassium 4-Bromophenate

Potassium 4-Bromophenate + 1,2-Dichloro-4-nitrobenzene → this compound + KCl

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation without deactivating the nucleophile.

Influence of Activating Groups on SNAr Reaction Kinetics and Regioselectivity

The success and regioselectivity of the SNAr reaction are critically dependent on the presence and position of electron-withdrawing activating groups on the aryl halide. For the synthesis of this compound from 1,2-dichloro-4-nitrobenzene, the nitro (-NO₂) group at the C4 position plays a decisive role.

Electron-withdrawing groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex. This stabilization is most effective when the activating group is positioned ortho or para to the site of nucleophilic attack. stackexchange.comechemi.com

In 1,2-dichloro-4-nitrobenzene, the two chlorine atoms are in different electronic environments relative to the nitro group:

The chlorine at C1 is para to the nitro group.

The chlorine at C2 is meta to the nitro group.

When the 4-bromophenate nucleophile attacks the C1 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the nitro group through resonance. This provides significant stabilization for the intermediate, thereby lowering the activation energy for its formation and accelerating the reaction rate. Conversely, attack at the C2 position does not allow for direct resonance stabilization of the negative charge by the meta-positioned nitro group. Consequently, nucleophilic attack occurs preferentially at the C1 position, leading to the selective displacement of the C1 chloride and the formation of the desired this compound product. stackexchange.comechemi.comchegg.com

| Substrate | Position of Attack | Relationship to -NO₂ Group | Intermediate Stabilization | Outcome |

|---|---|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | C1 | Para | High (Resonance stabilization) | Favored Product |

| C2 | Meta | Low (Inductive effect only) | Disfavored | |

| 1,4-Dichloro-2-nitrobenzene | C1 | Meta | Low (Inductive effect only) | Disfavored |

| C2 | Ortho | High (Resonance stabilization) | Favored Product wikipedia.org |

Comparative Analysis of Leaving Group Effectiveness (Bromide vs. Chloride)

In classic SN1 and SN2 reactions, the leaving group ability of halogens follows the order I > Br > Cl > F, which correlates with the strength of the hydrohalic acid (weaker bases are better leaving groups). However, in SNAr reactions, this trend is often inverted to F > Cl > Br > I. stackexchange.com

This reversal, known as the "element effect" in SNAr, is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent departure of the leaving group. A more electronegative halogen (like fluorine or chlorine) polarizes the carbon-halogen bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The breaking of the C-X bond occurs in a subsequent, faster step.

When considering a hypothetical reaction between 4-bromophenate and 1-bromo-2-chloro-4-nitrobenzene (B1328927), the regioselectivity is still dictated by the powerful activating effect of the para-nitro group, directing the attack to the C1 position. The choice would then be between displacing a bromide or a chloride from the same activated position. Based on the SNAr leaving group trend, chloride is a slightly better leaving group than bromide, which would favor the use of a chlorinated precursor at the C1 position for optimal reaction kinetics.

Copper-Catalyzed Ullmann-Type Etherification Approaches

An alternative to the SNAr pathway is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol (B47542) to form a diaryl ether. wikipedia.orgsynarchive.com Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200°C), polar aprotic solvents, and stoichiometric amounts of copper metal. wikipedia.orgwikipedia.org However, modern advancements have led to the development of milder, more efficient catalytic systems.

The synthesis of this compound via an Ullmann approach could be envisioned by coupling 4-bromophenol with 1,2-dichloro-4-nitrobenzene. The presence of the electron-withdrawing nitro group on the aryl halide substrate is beneficial for this reaction. wikipedia.org

Optimization of Copper Catalyst Systems (e.g., CuI, CuO)

The efficacy of modern Ullmann-type reactions hinges on the careful optimization of the catalyst system, which includes the copper source, ligands, base, and solvent.

Copper Source: Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O), are among the most effective and commonly used catalysts. organic-chemistry.org They are generally more active than copper(II) salts or metallic copper, although various forms can be effective under specific conditions.

Ligands: The introduction of ligands is a key innovation that accelerates the reaction and allows for milder conditions by increasing the solubility and reactivity of the copper catalyst. Effective ligands for Ullmann ether synthesis include bidentate compounds like diamines, amino acids, salicylaldoxime, and dimethylglyoxime. wikipedia.orgorganic-chemistry.org The choice of ligand can significantly impact reaction yield and substrate scope.

Base and Solvent: A base is required to deprotonate the phenol. While traditional Ullmann reactions often used potassium carbonate, modern protocols frequently employ stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), which have been shown to improve reaction rates and yields. organic-chemistry.orgu-szeged.hu The choice of solvent is also crucial, with polar aprotic solvents like DMF, NMP, and acetonitrile (B52724) being common, although some systems have been developed for use in less polar solvents. organic-chemistry.orggoogle.com

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| CuI | l-prolinamide derivative | K₂CO₃ | DMSO | 80 | researchgate.net |

| Cu₂O | Chxn-Py-Al | Cs₂CO₃ | Acetonitrile | 80 | organic-chemistry.org |

| CuI | N,N'-dimethylenediamine | Cs₂CO₃ | Toluene (B28343) | 110 | nih.gov |

| CuI | Hydroxy-L-proline | K₃PO₄ | EtOH/H₂O | 80 | u-szeged.hu |

| CuI | None | Cs₂CO₃ | DMF | 120-140 | nih.gov |

These optimized systems have broadened the scope of the Ullmann reaction, making it a viable and often complementary approach to SNAr for the synthesis of complex diaryl ethers like this compound.

Ligand Effects in Ullmann Condensation

For the synthesis of a diaryl ether like this compound, the selection of an appropriate ligand is critical. The reaction involves an aryl halide activated by an electron-withdrawing group (the nitro group), which generally makes it a suitable substrate for Ullmann-type reactions. wikipedia.org The introduction of ligands can substantially reduce the required reaction temperature. nih.gov

Key classes of ligands and their effects include:

N,O- and N,N-Chelating Ligands: Additives such as amino acids (e.g., N,N-dimethylglycine), diamines, and 8-hydroxyquinoline (B1678124) derivatives have proven effective. nih.govnih.gov These bidentate ligands chelate to the copper(I) center, stabilizing the catalytic species and facilitating the crucial oxidative addition and reductive elimination steps. nih.gov Studies have shown that N-methylated amino acid-derived ligands are particularly efficient. nih.gov For instance, N,N-dimethylglycine has been successfully used to promote the coupling of aryl iodides and bromides at temperatures as low as 90°C. organic-chemistry.org

Structural Diversity and Performance: A screening of 56 structurally diverse multidentate ligands revealed that while various structural classes show catalytic activity, no single "privileged" class could be universally identified. nih.gov This suggests that subtle electronic and steric variations in the ligand structure can dramatically impact catalytic efficiency. nih.gov Interestingly, in this extensive screening, none of the novel ligands outperformed the simple and inexpensive N,N-dimethylglycine. nih.gov

The table below summarizes representative ligand types that could be applied to the Ullmann synthesis of this compound.

| Ligand Type | Example(s) | Reported Advantages & Effects |

| Amino Acids | N,N-Dimethylglycine | Enables reaction at lower temperatures (e.g., 90°C); highly effective and inexpensive. nih.govorganic-chemistry.org |

| N,O-Chelating | 8-Hydroxyquinoline | Forms stable, anionic ligated Cu(I) intermediates that are key to the catalytic cycle. nih.gov |

| N,N-Chelating | Phenanthroline, trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Improves reaction rates and yields under milder conditions compared to ligand-free systems. wikipedia.orgacs.org |

| Imidazoles | N-Butylimidazole | Demonstrated high efficiency in short-term screening for Ullmann diaryl ether formation. nih.gov |

Palladium-Catalyzed C-O Coupling Reactions

As powerful alternatives to copper-mediated Ullmann reactions, palladium-catalyzed cross-coupling methods have become a cornerstone of modern organic synthesis for C-O bond formation. nih.govwikipedia.org These reactions, often named Buchwald-Hartwig aminations and their etherification analogues, typically offer milder conditions, broader substrate scope, and higher efficiency. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. mit.edu

The development of Buchwald-Hartwig C-O coupling has progressed through several "generations" of catalyst systems, largely defined by the evolution of the supporting phosphine (B1218219) ligands. wikipedia.org For the synthesis of this compound, later-generation systems are particularly relevant due to the need to couple an electron-deficient aryl chloride.

Early Systems: Initial methodologies often required high temperatures and were limited in scope.

Bulky, Electron-Rich Ligands: The breakthrough came with the development of sterically hindered and electron-rich phosphine ligands. acs.orgnih.gov These ligands promote the formation of the active, monoligated L-Pd(0) species, accelerate the rate-limiting reductive elimination step, and enhance catalyst stability. The use of biarylphosphine ligands, such as t-BuXPhos, allowed for reactions under milder conditions (e.g., temperatures below 100°C) and expanded the scope to include more challenging substrates. acs.org

Application to Electron-Deficient Substrates: While early systems struggled with electron-poor phenols or aryl halides, newer ligands have been developed that can effectively couple these partners. mit.edu For instance, the development of AdBrettPhos enabled the coupling of electron-deficient aryl halides and phenols at moderate temperatures. mit.edu This is directly applicable to the target synthesis, which involves a strongly electron-deficient nitro-substituted aryl halide.

The choice of both the palladium source (precatalyst) and the ligand is paramount to achieving a successful and efficient C-O coupling. Modern approaches favor well-defined, air-stable precatalysts that simplify reaction setup and improve reproducibility. nih.gov

Palladium Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent, palladacyclic precatalysts are now widely used. nih.govacs.org These complexes, which incorporate the ligand, are readily activated under mild conditions to the catalytically active L-Pd(0) species, often obviating the need for excess ligand. nih.gov Their use provides a more general and convenient method for employing bulky ligands in cross-coupling reactions. nih.gov

Ligand Systems: The two most prominent classes of ligands for modern C-O coupling are bulky biarylphosphines and N-heterocyclic carbenes (NHCs).

Biarylphosphine Ligands: This class, pioneered by the Buchwald group, includes ligands like t-BuXPhos, Me₄t-BuXPhos, and BrettPhos. acs.orgnih.gov A direct correlation has been observed between the steric bulk of the ligand and the reactivity of the catalyst system, with larger substituents generally increasing the reaction rate. acs.orgnih.gov For example, a newer, bulky biarylphosphine ligand (L8 in one study) in combination with a [(cinnamyl)PdCl]₂ precatalyst facilitated diaryl ether synthesis under exceptionally mild conditions, even at room temperature in some cases. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful, often phosphine-free, alternatives. They form very stable bonds with palladium, creating robust catalysts. Catalyst systems prepared in situ from Pd(OAc)₂ and 1,3-dialkylimidazolinium salts have been shown to efficiently couple various phenols with aryl chlorides at 100°C with low catalyst loadings (2 mol%). organic-chemistry.org The bulkiness of the NHC ligand can enhance catalyst stability and performance. organic-chemistry.org

The following table compares these advanced ligand systems for their potential use in synthesizing this compound.

| Ligand/Catalyst System | Class | Key Features & Advantages | Typical Conditions |

| t-BuXPhos, BrettPhos | Bulky Biarylphosphine | Wide substrate scope; effective for electron-deficient partners; enables milder conditions than early systems. acs.orgnih.gov | 80-110°C, K₃PO₄ or Cs₂CO₃ base, toluene or dioxane solvent. acs.orgnih.gov |

| AdBrettPhos | Bulky Biarylphosphine | Capable of coupling at room temperature for activated substrates; good for electron-poor phenols. mit.edu | Room temp. to 80°C. mit.edu |

| NHC-Pd Complex | N-Heterocyclic Carbene | Phosphine-free, avoiding air-sensitivity issues; robust and scalable system. organic-chemistry.org | 100°C, NaH base, toluene solvent. organic-chemistry.org |

| Palladacycle Precatalysts | Precatalyst | Air-stable, convenient to handle; obviates need for excess ligand; highly efficient activation. nih.gov | Ambient to 110°C, depending on ligand and substrates. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

Solvents represent a large proportion of the mass and energy consumption in a typical chemical process and are a primary focus for green chemistry. whiterose.ac.uk Traditional Ullmann and palladium-catalyzed couplings often employ high-boiling, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), nitrobenzene, or dioxane. wikipedia.orgwhiterose.ac.uk However, many of these are now considered "undesirable" or "problematic" due to toxicity and environmental concerns. whiterose.ac.ukrsc.org

Green solvent selection guides prioritize alternatives based on safety, environmental impact, and life cycle assessment. vapourtec.comrsc.org

Preferred Solvents: Water, ethanol (B145695), and heptane (B126788) are often top choices. While water is the ultimate green solvent, its use in cross-coupling can be challenging due to the poor solubility of nonpolar organic substrates, though specialized ligands and surfactants can overcome this.

Usable Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-butyl methyl ether (TBME) are considered preferable replacements for less desirable ethers like THF and 1,4-dioxane. whiterose.ac.uk

Alternative Media:

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been successfully used as a green medium for various organic syntheses. researchgate.net

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials have negligible vapor pressure, reducing air pollution. Their tunable properties can also enhance reaction rates and selectivity. They represent a promising, albeit often more expensive, alternative to volatile organic compounds.

The table below provides a classification of solvents relevant to diaryl ether synthesis, based on green chemistry principles.

| Classification | Solvent Examples | Rationale for Classification |

| Undesirable/Hazardous | NMP, DMF, DMAc, Dioxane, Chloroform | High boiling points, toxicity (reproductive hazards), and environmental persistence. whiterose.ac.uk |

| Usable/Problematic | Toluene, THF | Better than the most hazardous options, but still possess toxicity and/or form explosive peroxides. whiterose.ac.ukrsc.org |

| Preferred/Recommended | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Low toxicity, derived from renewable sources (ethanol), or offer a safer profile than traditional counterparts (2-MeTHF vs. THF). vapourtec.comwhiterose.ac.uk |

| Alternative Media | Polyethylene Glycol (PEG), Ionic Liquids (ILs) | Non-volatile, often recyclable, and can offer unique reactivity profiles. researchgate.net |

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com

Condensation/Coupling Reactions: The synthesis of this compound via either Ullmann or Buchwald-Hartwig coupling is a condensation reaction that inherently generates byproducts. For example, in the reaction between potassium 4-bromophenoxide and 2,4-dichloronitrobenzene, potassium chloride is formed as a waste product. While the yield may be high, the atom economy can never be 100%.

Maximizing Efficiency: The most significant way to maximize reaction efficiency from a green chemistry perspective is to move from stoichiometric reagents to catalytic systems.

Stoichiometric vs. Catalytic: The classical Ullmann reaction uses a stoichiometric or greater amount of copper, leading to significant metallic waste that is difficult to separate and recycle. wikipedia.org In contrast, modern ligand-assisted copper-catalyzed reactions and palladium-catalyzed systems use very small amounts of metal (e.g., 0.1-5 mol%). acs.orgorganic-chemistry.org This drastically reduces waste and cost.

Step Economy: Designing a synthesis with the fewest possible steps (step economy) also contributes to greenness by reducing the consumption of solvents, energy, and reagents for intermediate isolations and purifications. nih.govpsu.edu A one-pot catalytic coupling is therefore vastly superior to a multi-step sequence involving protection and deprotection steps.

By selecting a highly active and selective catalytic system (such as a modern Pd-precatalyst) and an environmentally benign solvent, the synthesis of this compound can be aligned more closely with the principles of green chemistry, maximizing both chemical yield and resource efficiency.

Development of Heterogeneous and Recyclable Catalytic Systems

In the pursuit of more sustainable and economically viable synthetic processes, significant research has been directed towards the development of heterogeneous and recyclable catalytic systems for diaryl ether synthesis. These catalysts offer the advantages of easy separation from the reaction mixture and the potential for multiple reuse cycles without a significant loss of activity.

For reactions analogous to the synthesis of this compound, several types of heterogeneous catalysts have shown promise. These include:

Metal Nanoparticles on Solid Supports: Copper and palladium nanoparticles supported on materials such as silica (B1680970), carbon nanotubes, or magnetic nanoparticles (e.g., Fe3O4) have been effectively used in C-O cross-coupling reactions. nih.govresearchgate.net For instance, a magnetically separable palladium catalyst supported on Fe3O4@SiO2 has demonstrated high efficiency and can be recycled for numerous cycles with minimal loss of catalytic activity. researchgate.net Similarly, copper nanoparticles (CuNPs) have been shown to catalyze the Ullmann diaryl ether synthesis efficiently. The catalytic activity of these nanoparticles can be highly dependent on their size, with smaller particles often exhibiting higher reaction rates. nih.gov

Metal-Organic Frameworks (MOFs): MOFs have been explored as efficient and recyclable heterogeneous catalysts for the coupling of phenols with nitroarenes. Their porous structure and the ability to incorporate active metal centers make them suitable for catalytic applications.

Polymer-Supported Catalysts: Palladium immobilized on a polyimide covalent organic framework has been reported as an efficient and recyclable heterogeneous catalyst for cross-coupling reactions. researchgate.net Another approach involves the use of a polymer-supported imidazolium (B1220033) fluoride (B91410) reagent, which has been successfully applied in a fixed-bed continuous flow process for diaryl ether synthesis.

The recyclability of these catalysts is a key feature. For example, a Ni-deposited carbon nitride material developed as a dual photocatalyst for C-O cross-coupling was shown to be easily recyclable. acs.org Likewise, a magnetic nanoparticle-supported palladium catalyst was recovered using an external magnet and reused for up to 16 cycles without a significant drop in its catalytic performance. researchgate.net

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters. These include temperature, pressure, reactant stoichiometry and concentration, and reaction time.

Temperature and Pressure Influence on Reaction Profiles

Temperature is a crucial parameter in both SNAr and Ullmann-type reactions for diaryl ether synthesis. Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200°C, which can limit their applicability due to the potential for side reactions and degradation of thermally sensitive functional groups. organic-chemistry.org However, modern catalytic systems have enabled these reactions to proceed at significantly lower temperatures. For instance, the use of N,N-dimethylglycine as a ligand in copper-catalyzed Ullmann couplings allows the synthesis of diaryl ethers at temperatures as low as 90°C. acs.org In some cases, increasing the reaction temperature from 90°C to 105°C has been shown to improve poor yields, particularly when dealing with sterically hindered substrates. acs.org

The influence of pressure is less commonly reported for these types of liquid-phase reactions unless gaseous reactants are involved. However, in reactions conducted in sealed vessels, the autogenous pressure will increase with temperature. For reactions utilizing supercritical fluids like carbon dioxide as the solvent, pressure becomes a critical parameter for controlling the reaction medium's properties.

The following table illustrates the effect of temperature on the yield of a representative Ullmann diaryl ether synthesis.

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 80 | 24 | 65 |

| 2 | 100 | 24 | 85 |

| 3 | 120 | 12 | 92 |

| 4 | 140 | 8 | 90 |

This is a representative data table based on general findings in the literature for similar diaryl ether syntheses and does not represent specific experimental data for the target compound.

Stoichiometry and Concentration Effects of Reactants

The stoichiometry of the reactants, including the aryl halide, phenol, and base, plays a significant role in the outcome of the synthesis. researchgate.netlibretexts.orgbccampus.ca In a typical Ullmann condensation, an excess of the phenol component is often used to drive the reaction towards the product. The nature and amount of the base are also critical. Strong bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are frequently employed to facilitate the deprotonation of the phenol to form the more nucleophilic phenoxide ion.

The table below shows the effect of reactant stoichiometry on the yield of a model diaryl ether synthesis.

| Aryl Halide (equiv.) | Phenol (equiv.) | Base (equiv.) | Yield (%) |

| 1.0 | 1.2 | 1.5 | 75 |

| 1.0 | 1.5 | 2.0 | 88 |

| 1.0 | 2.0 | 2.0 | 91 |

| 1.2 | 1.0 | 2.0 | 82 |

This is a representative data table based on general findings in the literature for similar diaryl ether syntheses and does not represent specific experimental data for the target compound.

Reaction Time and In-situ Monitoring Methodologies

The optimal reaction time for the synthesis of this compound is dependent on the other reaction parameters, such as temperature and catalyst loading. Reaction times can range from a few hours to over 24 hours. Monitoring the progress of the reaction is crucial to determine the point of maximum conversion and to avoid the formation of byproducts due to prolonged reaction times.

Modern analytical techniques allow for the in-situ monitoring of reaction kinetics and mechanisms in real-time. youtube.commt.commdpi.comresearchgate.net In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. youtube.commt.commdpi.comnih.gov By immersing a fiber-optic probe into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked as the reaction proceeds. This provides valuable information for understanding the reaction pathway and for precise determination of the reaction endpoint. youtube.commt.com For example, the formation of the diaryl ether product can be observed by the appearance of its characteristic C-O-C stretching vibrations in the IR spectrum.

Purification and Isolation Techniques for this compound

Following the completion of the synthesis, the target compound, this compound, must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalyst residues, and any byproducts. The purification strategy will depend on the physical properties of the compound and the nature of the impurities.

Chromatographic Separations (e.g., Column Chromatography, Flash Chromatography, Preparative HPLC)

Chromatographic techniques are widely used for the purification of organic compounds and are particularly well-suited for the isolation of this compound.

Column Chromatography and Flash Chromatography: These are standard and effective methods for the purification of multigram quantities of the product. rochester.edurochester.educhromatographydirect.commicrobiozindia.com The choice of the stationary phase and the eluent system is critical for achieving good separation.

Stationary Phase: Silica gel is the most commonly used stationary phase for normal-phase chromatography of moderately polar compounds like diaryl ethers. rochester.edu For compounds that may be sensitive to the acidic nature of silica gel, neutral alumina (B75360) can be used as an alternative. rochester.edu

Eluent System: A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent. rochester.edurochester.edu The polarity of the eluent is optimized by thin-layer chromatography (TLC) to achieve a good separation between the desired product and impurities. A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can be particularly effective for separating complex mixtures. rochester.edu

The following table provides a general guide for selecting a starting solvent system for the flash chromatography of a diaryl ether of moderate polarity.

| Compound Polarity | Recommended Starting Solvent System |

| Nonpolar | 5% Ethyl Acetate in Hexane |

| Moderately Polar | 10-30% Ethyl Acetate in Hexane |

| Polar | 50-100% Ethyl Acetate in Hexane or 5% Methanol (B129727) in Dichloromethane (B109758) |

This is a representative data table based on general findings in the literature for the purification of similar compounds and does not represent specific experimental data for the target compound.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for the separation of closely related isomers, preparative HPLC is the method of choice. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water), is commonly employed for the purification of aromatic compounds. sielc.com The method can be scaled up from analytical to preparative scale to isolate larger quantities of the purified compound.

Recrystallization and Precipitation Strategies

Recrystallization and precipitation are cornerstone techniques for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system. emu.edu.trillinois.edu For diaryl ethers like this compound, these methods are crucial for removing starting materials, by-products, and isomeric impurities that may have formed during synthesis.

The fundamental principle of recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling. emu.edu.tr As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities ideally remain dissolved in the mother liquor. An effective recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. emu.edu.tr

For diaryl ether compounds, various solvent systems have been proven effective. Studies on related structures provide insight into potential solvents for this compound. For instance, the purification of diphenyl carbonate, a structurally related diaryl ether, has been successfully achieved using ethanol. The yield can be significantly improved by using a mixture of ethanol and water as the recrystallization solvent, achieving over 93.0% yield and a purity of 99.6%. researchgate.netresearchgate.net Similarly, the separation of chloronitrobenzene isomers, which share structural motifs with the target compound, often employs crystallization from methanol or ethanol. sciencemadness.org In the purification of Acifluorfen, another complex diphenyl ether, recrystallization is a key step, where the crude product is dissolved in a hot solvent, and any residual water is removed by azeotropic distillation before cooling to induce crystallization. google.com

Precipitation is an alternative strategy where a non-solvent (or anti-solvent) is added to a solution of the compound, drastically reducing its solubility and causing it to precipitate out. reddit.com This is particularly useful when a single ideal solvent for recrystallization cannot be found. The process involves dissolving the crude material in a solvent in which it is highly soluble, followed by the slow addition of a miscible anti-solvent in which the compound is insoluble. For example, a common technique involves dissolving a product in a solvent like dichloromethane or diethyl ether and then adding a non-polar solvent like hexane to induce precipitation. reddit.comrsc.org Another approach involves dissolving the product in a polar solvent like ethanol and then adding water to force the precipitation of the less polar organic compound. researchgate.net

The table below summarizes various recrystallization and precipitation strategies documented for compounds with structural similarities to this compound, offering potential starting points for its purification.

| Compound Type | Solvent / Solvent System | Strategy | Observations / Findings | Reference |

|---|---|---|---|---|

| Diphenyl Carbonate | Ethanol | Recrystallization | Optimal solvent identified; yield of 89.0% at 15 °C. | researchgate.net |

| Diphenyl Carbonate | Water-Ethanol Mixture | Recrystallization (Watering-out) | Yield >93.0% with purity of 99.6% when water mass fraction is 25-35%. | researchgate.netresearchgate.net |

| p-Nitrochlorobenzene | Methanol or 95% Ethanol | Recrystallization | Used to separate para isomer from a mixture of ortho and para isomers. | sciencemadness.org |

| Substituted Benzylmalonate | Ethyl Acetate / Hexane | Recrystallization | Effective for purifying the white solid product. | rsc.org |

| General Organic Solids | Solvent + Anti-solvent | Precipitation | Dissolve in minimal hot solvent, then add anti-solvent to induce crystallization. Slow cooling is recommended. | reddit.com |

| Peptides | Cold Diethyl Ether | Precipitation | Used to force the product into a solid state from a reaction mixture (e.g., in TFA). | youtube.com |

Sublimation and Distillation for Specific Derivatives

For certain classes of organic compounds, particularly those with sufficient volatility and thermal stability, distillation and sublimation offer powerful purification alternatives to crystallization. brainkart.com These vapor-phase techniques are especially useful for separating compounds with different boiling points or vapor pressures and can be effective for removing non-volatile impurities. emu.edu.trbrainkart.com

Distillation is a process of separating components from a liquid mixture by selective boiling and condensation. For high-boiling-point compounds like many substituted diaryl ethers, which may decompose at their atmospheric boiling points, vacuum distillation is the preferred method. By reducing the pressure, the boiling point of the compound is lowered, allowing for vaporization at a temperature that does not cause thermal degradation. orgsyn.org

The purification of chloronitrobenzene isomers, which are precursors and structural relatives to the target compound, often involves a combination of fractional crystallization and distillation. nih.gov For instance, m-chloronitrobenzene can be purified by distillation under reduced pressure, with reported boiling points of 116–117°C at 12 mm Hg or 124–125°C at 18 mm Hg. orgsyn.org This demonstrates the utility of vacuum distillation for separating closely related isomers that may be difficult to resolve by crystallization alone. The process typically follows initial workup steps, such as washing the crude product to remove acids and other water-soluble impurities, before the organic residue is distilled. orgsyn.orggoogle.com

Sublimation is a phase transition where a substance converts directly from a solid to a gas, bypassing the liquid phase. brainkart.com This technique is highly effective for purifying volatile solids from non-volatile contaminants. brainkart.com The crude solid is heated under vacuum, and the resulting vapor condenses as a purified solid on a cooled surface, often called a cold finger. chemicalforums.com Sublimation is advantageous as it is a solvent-free method, eliminating potential contamination from solvents and simplifying product recovery. mbraun.com

This method is particularly suited for purifying compounds that are resistant to recrystallization or are sensitive to solvents. Halogenated and nitroaromatic compounds can possess sufficient vapor pressure to be purified by sublimation, especially under high vacuum. chemicalforums.comgoogle.com The efficiency of sublimation depends on the compound's thermal stability and vapor pressure at a given temperature. It is a proven method for achieving ultra-high purities (>99.99%) for organic materials used in applications like organic electronics. mbraun.com For a compound with a molecular weight potentially in the range of related structures (~300-500 g/mol ), sublimation under reduced pressure (e.g., 0.03 mm Hg) can yield highly pure crystals, but it is crucial to first test a small sample to ensure the compound does not decompose at the required temperature. chemicalforums.com

The table below outlines conditions for distillation and sublimation used for related compound classes.

| Compound / Class | Method | Conditions | Purpose / Outcome | Reference |

|---|---|---|---|---|

| Chloronitrobenzene Isomers | Fractional Distillation | Vacuum | Separation of isomers as part of the purification process. | nih.gov |

| m-Chloronitrobenzene | Vacuum Distillation | 116-117 °C / 12 mm Hg | Final purification step yielding a pale yellow solid. | orgsyn.org |

| General Volatile Solids (e.g., Naphthalene) | Sublimation | Heating on a sand bath | Separates a volatile solid from non-volatile impurities. | brainkart.com |

| High MW Organic Compound (~500 g/mol) | Vacuum Sublimation | Heating under high vacuum (e.g., <0.1 mm Hg) | Potential method for high-purity crystals when recrystallization fails. Requires thermal stability. | chemicalforums.com |

| Organic Molecular Compounds | Vacuum Sublimation | Proprietary systems (e.g., QUANTIpure®) | Achieves ultra-high purities (>99.99%) for industrial applications. | mbraun.com |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction stands as the definitive method for determining the molecular structure of a crystalline solid. This technique would yield precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Such data would confirm the connectivity of the atoms and describe the molecule's exact conformation in the solid state. However, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that no single-crystal X-ray diffraction study has been reported for this specific compound.

Molecular Packing, Unit Cell Parameters, and Crystal System

Beyond the structure of a single molecule, X-ray diffraction analysis also illuminates how molecules arrange themselves in a crystal lattice. This includes the determination of the crystal system (e.g., triclinic, monoclinic, orthorhombic) and the unit cell parameters, which are the dimensions of the fundamental repeating unit of the crystal. As no diffraction data is available, the crystal system, space group, and unit cell dimensions for this compound remain unknown.

A data table for these crystallographic parameters would be structured as follows, but remains unpopulated due to the absence of experimental findings.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (Molecules per Unit Cell) | Data not available |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal is directed by a network of non-covalent intermolecular interactions. The structure of this compound suggests the potential for several key interactions, including halogen bonding involving its bromine and chlorine substituents, weak C-H···O hydrogen bonds with the ether and nitro groups, and π-π stacking between its aromatic rings. A detailed analysis of crystallographic data would be required to identify and quantify the specific distances and geometries of these interactions, which are crucial for understanding the supramolecular assembly. In the absence of such data, any discussion of these forces is purely speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light. This provides critical insights into the compound's chromophores, conjugation, and charge transfer characteristics.

Chromophore Analysis and Electronic Absorption Bands

The this compound molecule contains distinct chromophoric regions—the nitrophenyl and bromophenoxy rings—which are expected to absorb light in the ultraviolet range. These absorptions correspond to the promotion of electrons from lower to higher energy molecular orbitals, primarily π → π* and n → π* transitions. An experimental UV-Vis spectrum would identify the precise wavelengths of maximum absorption (λmax) for these transitions. Currently, no such spectroscopic data has been published for this compound.

A representative data table for these findings would appear as follows, but cannot be completed.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Solvent Effects on Electronic Spectra (Solvatochromism)

Solvatochromism is the observable shift in a compound's UV-Vis absorption bands when the polarity of the solvent is changed. Studying the spectrum of this compound in a series of solvents would reveal important information about the difference in polarity between its electronic ground state and excited states. This phenomenon is a key diagnostic tool for understanding the nature of electronic transitions. No studies on the solvatochromic behavior of this compound have been reported in the literature.

Spectroscopic Determination of Conjugation and Charge Transfer Interactions

The ether oxygen atom linking the two aromatic rings can facilitate electronic conjugation, allowing for communication between the electron-donating bromophenoxy moiety and the electron-withdrawing chloro-nitrobenzene ring. This arrangement creates the potential for an intramolecular charge transfer (ICT) transition upon absorption of light. Such transitions are typically sensitive to solvent polarity and can be identified through a detailed analysis of the UV-Vis spectrum. Without any available spectroscopic data, a determination of the extent of conjugation or the presence of ICT interactions within this compound cannot be made.

Following a comprehensive search of available scientific literature and chemical databases, no specific computational chemistry or theoretical investigation studies were found for the compound "this compound." The requested detailed analysis, including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, appears to have not been published in the accessible literature for this specific molecule.

Therefore, it is not possible to generate the article with the requested structure and content, as this would require non-existent data. The generation of scientifically accurate content for each specified subsection (Geometry Optimization, Frontier Molecular Orbital Analysis, Electrostatic Potential Mapping, Vibrational Frequency Calculations, NMR Chemical Shift Prediction, and Molecular Dynamics Simulations) is contingent on the availability of peer-reviewed research, which could not be located for this particular compound.

Computational Chemistry and Theoretical Investigations of 1 4 Bromophenoxy 2 Chloro 4 Nitrobenzene

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Rotational Barriers

The conformational flexibility of diaryl ethers like 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene is primarily dictated by the rotation around the two C-O-C ether linkages. These rotations give rise to various conformers with distinct energies and populations. The dihedral angles (often denoted as φ1 and φ2) defining the orientation of the two aromatic rings relative to the ether bridge are the key parameters in determining the molecule's three-dimensional structure.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface (PES) associated with these rotations. By systematically varying the dihedral angles and calculating the corresponding single-point energies, a conformational map can be generated. For substituted diphenyl ethers, the global minimum energy conformation is typically a "skewed" or "twisted" structure, which minimizes steric hindrance between the substituents on the two rings. Planar or "butterfly-like" conformations often represent transition states or higher-energy conformers.

The energy differences between these conformers and the energy required to rotate from one conformation to another are known as rotational barriers. These barriers are crucial for understanding the molecule's dynamic behavior. In the case of this compound, the presence of bulky substituents like bromine and chlorine, as well as the strongly electron-withdrawing nitro group, is expected to significantly influence the rotational barriers. Steric repulsion between the ortho-chloro substituent and the adjacent aromatic ring will likely lead to a higher rotational barrier compared to unsubstituted diphenyl ether.

Table 1: Hypothetical Rotational Barriers for this compound Calculated at the B3LYP/6-311G(d,p) Level of Theory

| Rotational Transition | Dihedral Angle Change (φ1) | Calculated Rotational Barrier (kcal/mol) |

| Skewed to Planar (Transition State 1) | 0° → 90° | 4.5 |

| Skewed to Perpendicular (Transition State 2) | 45° → 0° | 8.2 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similarly substituted diphenyl ethers.

Solvation Effects and Solvent-Compound Interactions

The interaction of a molecule with its solvent environment can significantly impact its conformation, reactivity, and spectroscopic properties. Computational models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these solvation effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

For a molecule like this compound, which possesses a significant dipole moment due to the polar C-Cl, C-Br, and C-NO2 bonds, solvation effects are expected to be pronounced, particularly in polar solvents. The solvent will interact with the solute through electrostatic interactions, stabilizing charge separation within the molecule. This can lead to changes in the preferred conformation and potentially lower the barriers to rotation.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-compound interactions, such as hydrogen bonding. While this compound does not have traditional hydrogen bond donors, the oxygen atom of the nitro group and the ether linkage can act as hydrogen bond acceptors. In protic solvents, these interactions could further influence the conformational equilibrium.

Table 2: Calculated Dipole Moment of this compound in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.8 |

| Toluene (B28343) | 2.4 | 4.5 |

| Dichloromethane (B109758) | 9.1 | 5.3 |

| Acetonitrile (B52724) | 37.5 | 6.1 |

Note: The data in this table is hypothetical and illustrates the expected trend of increasing dipole moment with increasing solvent polarity.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and other interactions. This approach is based on the topology of the electron density, ρ(r).

Bond Critical Point (BCP) Analysis and Characterization of Covalent and Non-Covalent Interactions

Within the QTAIM framework, a chemical bond is associated with a bond path, a line of maximum electron density connecting two atomic nuclei. At a specific point along this path, known as the Bond Critical Point (BCP), the gradient of the electron density is zero. The properties of the electron density at the BCP, such as its value (ρ(r_bcp)), its Laplacian (∇²ρ(r_bcp)), and the total energy density (H(r_bcp)), provide valuable information about the nature of the interaction.

For the covalent bonds within the aromatic rings and the C-O, C-Cl, C-Br, and C-N bonds of this compound, QTAIM analysis would reveal high values of ρ(r_bcp) and negative values of ∇²ρ(r_bcp), characteristic of shared-shell (covalent) interactions. In contrast, non-covalent interactions, such as those discussed in the next section, are characterized by much lower ρ(r_bcp) values and positive ∇²ρ(r_bcp), indicative of closed-shell interactions.

Quantification of Halogen Bonding and Other Aromatic Interactions

A particularly interesting aspect of this compound is the potential for intramolecular non-covalent interactions, including halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. In this molecule, both the bromine and chlorine atoms have the potential to engage in halogen bonding.

QTAIM analysis can be used to identify and quantify these interactions. The presence of a bond path and a BCP between a halogen atom and another atom (e.g., the ether oxygen or an oxygen of the nitro group) would be a clear indicator of a halogen bond. The properties at the BCP can then be used to estimate the strength of this interaction. For instance, a higher electron density at the BCP generally correlates with a stronger interaction.

Table 3: Hypothetical QTAIM Parameters for Selected Intramolecular Interactions in this compound

| Interaction | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) | H(r_bcp) (a.u.) | Interaction Type |

| C-Br···O (ether) | 0.009 | +0.025 | +0.001 | Halogen Bond |

| C-Cl···O (nitro) | 0.007 | +0.021 | +0.0008 | Halogen Bond |

| C-H···O (nitro) | 0.005 | +0.015 | +0.0005 | Hydrogen Bond |

Note: This data is hypothetical and serves to illustrate the expected QTAIM parameters for weak non-covalent interactions.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction pathways that are often difficult to study experimentally.

Transition State Localization and Reaction Coordinate Mapping for Key Transformations

For this compound, a key transformation of interest would be nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. In this molecule, the chlorine atom is situated ortho to the nitro group, making it a likely site for substitution.

Computational methods can be used to model the SNAr reaction. This involves locating the transition state (TS) for the reaction, which is a first-order saddle point on the potential energy surface. The structure of the TS provides crucial information about the geometry of the reacting species at the point of highest energy along the reaction pathway. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are commonly employed to locate transition states.

Once the transition state is located, the Intrinsic Reaction Coordinate (IRC) can be calculated. The IRC is the minimum energy path connecting the reactants, through the transition state, to the products. Mapping the IRC provides a detailed picture of the geometric and electronic changes that occur throughout the course of the reaction. For the SNAr reaction of this compound, the IRC would show the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate in many SNAr reactions), and the subsequent departure of the chloride leaving group. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

Table 4: Hypothetical Calculated Activation Energies for the SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Step 1 | Formation of the Meisenheimer Complex (TS1) | 15.2 |

| Step 2 | Departure of the Leaving Group (TS2) | 5.8 |

Note: The data in this table is hypothetical and illustrates the expected relative energies for a two-step SNAr mechanism.

Kinetic and Thermodynamic Insights into Reactivity

The reactivity of this compound is primarily dictated by the electronic effects of its substituents on the benzene (B151609) ring. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SNAr). The chloro (-Cl) and bromophenoxy (-O-C6H4-Br) groups also influence the reactivity through inductive and resonance effects.

Theoretical studies on similar nitroaromatic compounds indicate that the rate-determining step in SNAr reactions is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction kinetics. Computational models of related chloronitrobenzene derivatives show that the activation energy for nucleophilic attack is significantly lowered by the presence of the nitro group, particularly when it is positioned ortho or para to the leaving group (the chlorine atom in this case).

Computational studies on the chlorination of nitrobenzene have shown that the stability of the Wheland intermediate (the sigma complex) governs the orientation of the substitution core.ac.ukresearchgate.net. In the context of this compound, any further substitution reactions would be influenced by the existing substituents. The strong deactivating nature of the nitro group would direct incoming electrophiles to the meta position relative to it, while the activating (by resonance) and ortho-, para-directing nature of the phenoxy group would also play a role.

The thermodynamic stability of this compound and its potential reaction products can be estimated using computational methods such as Density Functional Theory (DFT). These calculations can provide valuable data on the enthalpy and Gibbs free energy of reaction for various transformations, helping to predict the feasibility and spontaneity of potential reactions. For example, theoretical studies on the formation of diaryl ethers have elucidated the reaction barriers and thermodynamics of such processes ibm.com.

Table 1: Calculated Thermodynamic Parameters for a Hypothetical Nucleophilic Aromatic Substitution Reaction of an Analogous Chloronitrobenzene

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 15.8 |

| Enthalpy of Reaction (ΔH) | -12.5 |

| Gibbs Free Energy of Reaction (ΔG) | -10.2 |

Note: The data in this table is hypothetical and based on typical values found for SNAr reactions of activated chloronitrobenzenes in computational studies. It serves to illustrate the expected thermodynamic profile.

QSPR/QSAR Approaches for Structural-Electronic Property Relationships (Excluding Biological/Toxicological QSAR)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the physicochemical and electronic properties of molecules based on their structure. For this compound, QSPR models can be employed to estimate a range of properties without the need for experimental measurements. These models typically use molecular descriptors derived from the compound's structure to predict properties of interest.

Relevant electronic properties for this compound include the dipole moment, polarizability, and orbital energies (HOMO and LUMO). These properties are crucial for understanding its intermolecular interactions and reactivity. The substituents on the benzene ring significantly influence these electronic characteristics. The electron-withdrawing nitro and chloro groups, along with the electron-donating (by resonance) and inductively withdrawing bromophenoxy group, create a complex electronic environment.

QSPR studies on halogenated methyl-phenyl ethers have successfully established linear relationships between structural descriptors and physicochemical properties like vapor pressure and water solubility nih.gov. Similarly, QSPR models have been developed to predict the physicochemical properties of nitroaromatic compounds researchgate.netresearchgate.netnih.gov. These models often utilize quantum chemical descriptors, which can be calculated for this compound.

Table 2: Predicted Electronic Properties of this compound based on QSPR Models of Analogous Compounds

| Property | Predicted Value |

| Dipole Moment (Debye) | 3.5 - 4.5 |

| Polarizability (ų) | 30 - 35 |

| HOMO Energy (eV) | -8.0 to -7.5 |

| LUMO Energy (eV) | -2.5 to -2.0 |

| HOMO-LUMO Gap (eV) | 5.5 - 5.0 |

Note: The values in this table are estimates based on QSPR studies of similar halogenated and nitrated aromatic compounds and serve as an illustration of the expected electronic properties.

The development of robust QSPR models relies on the careful selection of molecular descriptors that accurately represent the structural features influencing the property of interest. For this compound, descriptors related to molecular size, shape, and electronic distribution would be particularly important. Computational tools can calculate a wide array of such descriptors, which can then be used to build predictive models. These models, once validated, can provide valuable insights into the behavior of this and other related compounds, guiding further research and application.

Reactivity and Derivatization Chemistry of 1 4 Bromophenoxy 2 Chloro 4 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a critical reaction pathway for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org

Regioselective Displacement of Halogen Atoms (Chloride and Bromide) by Various Nucleophiles

In the structure of 1-(4-Bromophenoxy)-2-chloro-4-nitrobenzene, there are two halogen atoms, a chlorine and a bromine, attached to separate phenyl rings. The chlorine atom is situated on a benzene (B151609) ring that is also substituted with a strongly electron-withdrawing nitro group. This nitro group is positioned ortho to the chlorine atom. The bromine atom, conversely, is on a separate phenoxy ring and is not directly influenced by the nitro group's activating effect.

Due to the electronic setup, the chlorine atom is highly activated towards nucleophilic displacement. The carbon atom to which it is attached is rendered significantly electrophilic by the cumulative electron-withdrawing effects of the adjacent nitro group and the ether oxygen. The bromine atom on the other ring lacks such activation and is therefore resistant to nucleophilic attack under typical SNAr conditions.

The regioselectivity of the reaction is thus overwhelmingly in favor of the displacement of the chloride ion. A variety of nucleophiles can be employed to achieve this transformation, leading to a diverse range of derivatives.

Table 1: Expected Products from SNAr Reactions with Various Nucleophiles

| Nucleophile (Nu⁻) | Reagent Example | Expected Product Name |

|---|---|---|

| Methoxide (CH₃O⁻) | Sodium Methoxide | 1-(4-Bromophenoxy)-2-methoxy-4-nitrobenzene |

| Ethoxide (C₂H₅O⁻) | Sodium Ethoxide | 1-(4-Bromophenoxy)-2-ethoxy-4-nitrobenzene |

| Ammonia (NH₃) | Ammonia | 2-(4-Bromophenoxy)-5-nitroaniline |

| Methylamine (CH₃NH₂) | Methylamine | N-Methyl-2-(4-bromophenoxy)-5-nitroaniline |

Competitive SNAr Pathways and Reaction Pathways Analysis

The primary reaction pathway involves the attack of a nucleophile at the C-2 position, the carbon atom bearing the chlorine. This initiates the formation of a Meisenheimer complex. libretexts.org While nucleophilic attack could theoretically occur at other positions on the nitro-activated ring, the pathway involving displacement of the chloride is the most favorable.

The stability of the intermediate carbanion is the key determinant of the reaction pathway. When the nucleophile attacks the C-2 position, the resulting negative charge can be delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This resonance stabilization significantly lowers the activation energy for this specific pathway. libretexts.orgstackexchange.com

Attack at the C-1, C-3, or C-5 positions would not allow for this direct delocalization of the negative charge onto the nitro group, resulting in a much less stable intermediate and a significantly slower reaction rate. Therefore, competitive SNAr pathways are kinetically disfavored, leading to the selective substitution of the chlorine atom. Substitution of the bromide on the other ring is not a competitive process.

Impact of Nitro Group Activation on SNAr Reactivity

The presence of an electron-withdrawing substituent, particularly a nitro group, in a position ortho or para to the leaving group is essential for activating an aryl halide towards nucleophilic aromatic substitution. libretexts.orglibretexts.org The nitro group exerts its powerful activating influence through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework, making the ring carbons more electrophilic and susceptible to nucleophilic attack.

Resonance Effect (-M): The nitro group can actively participate in resonance, delocalizing the negative charge of the Meisenheimer intermediate. stackexchange.com This delocalization spreads the charge over the entire molecule, including the oxygen atoms of the nitro group, which creates a highly stable intermediate. This stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack. libretexts.orgstackexchange.com

In this compound, the nitro group is ortho to the chloro substituent, providing maximal activation. The rate of nucleophilic substitution is dramatically increased compared to an unactivated aryl chloride like chlorobenzene.

Table 2: Relative Reactivity in SNAr Reactions

| Compound | Activating/Deactivating Groups | Expected Reactivity towards Nucleophiles |

|---|---|---|

| Chlorobenzene | None | Very Low / Inert |

| 1-Chloro-4-nitrobenzene (B41953) | One activating -NO₂ group (para) | High |

Electrophilic Aromatic Substitution (EAS) Reactions on the Aromatic Rings

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich π system of a benzene ring, leading to the substitution of a hydrogen atom. lumenlearning.com The reactivity and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the ring. libretexts.org

Nitration, Halogenation, Sulfonation, and Friedel-Crafts Acylation/Alkylation

The two aromatic rings in this compound exhibit vastly different susceptibilities to EAS.

Ring 1 (Nitro-chloro-phenoxy substituted): This ring is strongly deactivated towards electrophilic attack. It bears two deactivating groups (the nitro group and the chloro group) and one activating group (the phenoxy ether linkage). The nitro group is one of the most powerful deactivating groups, making this ring electronically poor and thus not an attractive target for electrophiles. organicchemistrytutor.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on rings containing such strong deactivating groups. masterorganicchemistry.com

Consequently, any EAS reaction, such as nitration, halogenation, or sulfonation, would be expected to occur exclusively on the bromophenoxy ring.

Directing Effects of Bromo, Chloro, Nitro, and Phenoxy Substituents

The position of electrophilic attack is determined by the directing effects of the existing substituents, which stabilize the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction. libretexts.orgyoutube.com

Activating Groups (-OAr): The phenoxy group is an activating, ortho-, para-director because the oxygen's lone pairs can be donated into the ring via resonance, stabilizing the positive charge of the intermediate. pressbooks.pubwizeprep.com

Deactivating, Ortho-, Para-Directing Groups (-Cl, -Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can help stabilize the carbocation intermediate through resonance. libretexts.orgpressbooks.pub

Deactivating, Meta-Directing Groups (-NO₂): The nitro group is strongly deactivating and directs incoming electrophiles to the meta position because substitution at the ortho and para positions would place a positive charge adjacent to the already partially positive nitrogen atom, which is highly unfavorable. organicchemistrytutor.com

Analysis for this compound:

On the Nitro-chloro-phenoxy Ring: This ring is highly deactivated. The directing effects are conflicting, and substitution is highly unlikely.

On the Bromophenoxy Ring: This ring is the site of potential EAS. The substituents are the bromo group and the ether linkage (-O-Ar).

The ether linkage is an ortho-, para-director. The para position is already occupied by the bromine atom.

The bromo group is also an ortho-, para-director. Its para position is occupied by the ether linkage.

Both groups, therefore, direct incoming electrophiles to the positions ortho to themselves. The strongest directing group will have the most influence. The ether linkage is a more powerful activating and directing group than the weakly deactivating bromo group.

Therefore, electrophilic substitution will be directed primarily to the positions ortho to the ether linkage (C-2' and C-6').

Reduction Chemistry

The reduction of the nitro group is a fundamental transformation in the derivatization of this compound, providing access to the corresponding aniline (B41778) derivative. This amino functionality serves as a key precursor for the synthesis of a wide array of more complex molecules, including amides, sulfonamides, and heterocyclic systems. A primary challenge in this transformation is achieving chemoselectivity, specifically the reduction of the nitro group without affecting the two carbon-halogen bonds (C-Br and C-Cl), a process known as hydrodehalogenation.

The selective reduction of the nitro group to an amine in the presence of aryl halides is a well-established yet crucial step in synthetic chemistry. For a substrate like this compound, the goal is to produce 4-(4-bromophenoxy)-2-chloroaniline. The success of this selective transformation hinges on the appropriate choice of reducing agent and reaction conditions to prevent the cleavage of the C-Cl and C-Br bonds. The presence of multiple reducible functional groups necessitates a finely tuned approach to achieve high yields of the desired amino compound. jsynthchem.comresearchgate.net

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes. rsc.org Common catalysts for this purpose include palladium (Pd) and platinum (Pt) supported on materials like activated carbon (C). ccspublishing.org.cn However, these catalysts are also highly active for hydrodehalogenation, which presents a significant challenge for halogenated nitroaromatics.

To enhance selectivity, the catalyst's activity can be modulated. This can be achieved by modifying the catalyst surface with inhibitors or "promoters" that selectively suppress the dehalogenation reaction. ccspublishing.org.cn For instance, co-modifying a Pd/C catalyst with both organic ligands (like triphenylphosphine, PPh₃) and inorganic species has been shown to improve selectivity in the hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn The choice of solvent also plays a critical role; for example, in the hydrogenation of 2-chloro-4-nitroaniline, using ethyl acetate (B1210297) as a solvent on both palladium and platinum catalysts was found to prevent dehalogenation. researchgate.net The reaction rate on a palladium catalyst in ethyl acetate was noted to be significantly higher than on platinum. researchgate.net These strategies are directly applicable to the selective reduction of this compound.

Table 1: Catalytic Hydrogenation Methods for Analogous Halogenated Nitroaromatics

| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chloronitrobenzene | Pd/C modified with PPh₃ and NaVO₃ | Ethanol (B145695) | H₂ (1 MPa), 80°C, 50 min | 4-Chloroaniline | >99% | ccspublishing.org.cn |

| N-4-nitrophenyl nicotinamide | Pd nanoparticle-organic-silica | Not specified | H₂, various T & P | N-4-aminophenyl nicotinamide | Quantitative | rsc.org |

| 4-Nitrophenol | Pd/C | Acidic aqueous media | H₂ | 4-Aminophenol | - | chemrxiv.org |